(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone” is a chemical compound with the molecular formula C17H14BrN3O3. It belongs to the class of compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-oxadiazole ring, a benzyl group, an azetidin-1-yl group, and a 5-bromofuran-2-yl methanone group. The presence of these functional groups may contribute to the compound’s physical and chemical properties, as well as its potential biological activities.
Scientific Research Applications
Discovery of a Novel Microsomal Epoxide Hydrolase–Catalyzed Hydration
This study focuses on the biotransformation of a compound similar to the one , revealing the enzyme-catalyzed hydration and ring-opening of its oxetanyl moiety. It highlights the substrate specificity of microsomal epoxide hydrolase, expanding it to include the oxetanyl ring system (Li et al., 2016).
Synthesis and Antimicrobial Properties
Another study synthesized a library of compounds with structures similar to the target compound, demonstrating their antimicrobial properties against various bacterial strains. The research emphasizes the drug-likeness properties of these compounds, suggesting their potential in pharmaceutical applications (Pandya et al., 2019).
Antibacterial Activity and Chemical Characterization
Further research investigated novel compounds with a similar structure for antibacterial activity. The study involved synthesis, characterization, and testing against various bacteria, emphasizing the importance of the 1,2,4-oxadiazole moiety in antibacterial applications (Rai et al., 2010).
Role in Crystal Packing and Non-Covalent Interactions
An additional study explored the role of non-covalent interactions in the crystal packing of derivatives with similar structures. It provided insights into the supramolecular architecture of these compounds, which is essential for understanding their stability and behavior in various applications (Sharma et al., 2019).
Antimicrobial and Antioxidant Properties
Research also investigated the antimicrobial and antioxidant properties of similar compounds. This emphasizes their potential use in developing new treatments or compounds with these specific properties (Rashmi et al., 2014).
Anticancer Activity
A study on 1,2,4-oxadiazole derivatives, structurally related to the compound of interest, revealed significant anticancer activity. This underlines the potential of such compounds in developing new anticancer drugs (Vaidya et al., 2020).
Synthesis and Antiproliferative Activity
Another research synthesized oxadiazole derivatives and evaluated their antiproliferative activities against various cancer cell lines. The study contributes to the understanding of structure-activity relationships in these compounds (Guan et al., 2015).
Future Directions
The future directions for research on “(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone” and similar compounds could include further exploration of their synthesis processes, investigation of their physical and chemical properties, elucidation of their mechanisms of action, and evaluation of their potential biological activities. Additionally, studies could also focus on the development of new potent molecules by introducing various substituents to the molecule .
Properties
IUPAC Name |
[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(5-bromofuran-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c18-14-7-6-13(23-14)17(22)21-9-12(10-21)16-19-15(20-24-16)8-11-4-2-1-3-5-11/h1-7,12H,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMVKYKEPNRHTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)C3=NC(=NO3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.